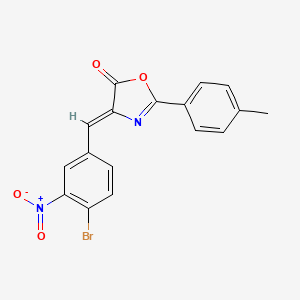

N~1~'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Overview

Description

Synthesis Analysis

- Synthesis and Structural Modifications: Analogues of biaryl pyrazole compounds, closely related to N

1'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, have been synthesized to investigate structure−activity relationships. The synthesis includes modifications like substituting alkyl hydrazines, amines, and hydroxyalkylamines for the aminopiperidinyl moiety (Francisco et al., 2002).

Molecular Structure Analysis

- Structural Aspects and Molecular Conformations: The molecular structures of related compounds, such as those involving N-arylpiperazine-1-carboxamide derivatives, have been evaluated, indicating specific configurations and stereochemistry important for molecular interactions (Kinoyama et al., 2005).

Chemical Reactions and Properties

- Reactivity and Interactions: Compounds structurally similar to N

1'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide are involved in various chemical reactions, like cycloaddition and subsequent rearrangements, highlighting their reactivity and potential for forming complex structures (Ma et al., 2017).

Physical Properties Analysis

- Thermal Stability and Phase Behavior: Related polyamides derived from similar structural motifs exhibit modest thermal stabilities, with decomposition temperatures varying based on the structure of the polymer main chain. This indicates the influence of molecular structure on the physical stability of such compounds (Yu, Hou, & Chan, 2000).

Chemical Properties Analysis

- Chemical Interactions and Bonding: Studies on compounds like N-(2,3-Difluorophenyl)-2-fluorobenzamide, which share structural similarities with the compound , reveal detailed insights into their chemical bonding, such as C-H⋯F interactions and the role of fluorine in molecular aggregation (Hehir & Gallagher, 2023).

Scientific Research Applications

Environmental Remediation

Chanhee Boo et al. (2018) demonstrated the fabrication of a nanofiltration (NF) membrane incorporating bipiperidine for the effective removal of perfluoroalkyl substances in water. This membrane shows promise in groundwater remediation, offering an efficient solution for filtering out contaminants with high water recovery rates (Boo et al., 2018).

Antipathogenic Activity

Carmen Limban et al. (2011) explored the antipathogenic properties of thiourea derivatives, including compounds related to bipiperidine, against bacterial strains. Their findings suggest potential applications in developing new antimicrobial agents targeting biofilm-forming pathogens (Limban et al., 2011).

Chemical Synthesis and Catalysis

Research by A. Takács et al. (2014) utilized alkoxycarbonylpiperidines, similar in structure to the chemical of interest, in palladium-catalyzed aminocarbonylation reactions. This method highlights the utility of such compounds in synthesizing carboxamides and ketocarboxamides, offering insights into the synthesis of complex organic molecules (Takács et al., 2014).

Molecular Structure Studies

S. A. Shlykov et al. (2017) investigated the molecular structure of N-trifluoroacetylpiperidine and its amides, focusing on orbital interactions and bond configurations. Their work contributes to a deeper understanding of the molecular behavior of compounds containing piperidine and carboxamide groups (Shlykov et al., 2017).

Electrochromic and Electrofluorescent Materials

Ningwei Sun et al. (2017) developed polyamides containing diphenylamino and 9,9-dimethylamine units, showcasing their electrochromic and electrofluorescent properties. These materials, which share structural motifs with the chemical , have potential applications in smart windows and displays (Sun et al., 2017).

properties

IUPAC Name |

1-N-(2,4-difluorophenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N4O2/c19-13-4-5-15(14(20)12-13)22-17(26)23-10-6-18(7-11-23,16(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USULWXCCOHALIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)

![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)

![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)

![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)

![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)

![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)